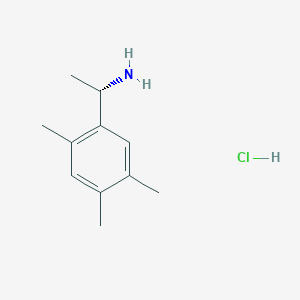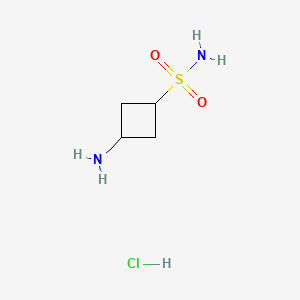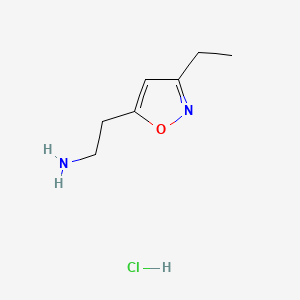
Potassium (3-(dimethylamino)propyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-(dimethylamino)propyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . These compounds are often used as reagents in organic synthesis due to their ability to form stable crystalline solids that are resistant to air and moisture .
Méthodes De Préparation
The synthesis of potassium (3-(dimethylamino)propyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This reaction results in the formation of trifluoroborate salts, which are stable and easy to handle . The general synthetic route can be summarized as follows:
Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the trifluoroborate salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Analyse Des Réactions Chimiques
Potassium (3-(dimethylamino)propyl)trifluoroborate undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions to yield various reduced forms.
Substitution: Substitution reactions are common, where the trifluoroborate group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Potassium (3-(dimethylamino)propyl)trifluoroborate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of potassium (3-(dimethylamino)propyl)trifluoroborate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form the reactive boronate form, which then participates in the reaction . This compound is particularly effective in transition metal-catalyzed cross-coupling reactions, where it serves as a stable reservoir for its more reactive counterparts .
Comparaison Avec Des Composés Similaires
Potassium (3-(dimethylamino)propyl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom economy and are less versatile in certain reactions.
Organoboranes: These are air-sensitive and have limited functional group compatibility.
Overall, this compound offers several advantages over these similar compounds, making it a valuable reagent in various chemical applications .
Propriétés
Formule moléculaire |
C5H12BF3KN |
|---|---|
Poids moléculaire |
193.06 g/mol |
Nom IUPAC |
potassium;3-(dimethylamino)propyl-trifluoroboranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-10(2)5-3-4-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 |
Clé InChI |
JJUUBGOVVFAUQA-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCCN(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![N-(4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13497576.png)


![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)



![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)

![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
